molecular formula C8H16FNO B15274641 1-Fluoro-3-(piperidin-3-yl)propan-2-ol

1-Fluoro-3-(piperidin-3-yl)propan-2-ol

Cat. No.: B15274641
M. Wt: 161.22 g/mol
InChI Key: ZIVLSPIBRAZGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-3-(piperidin-3-yl)propan-2-ol is a chemical compound with the molecular formula C8H16FNO It is a fluorinated alcohol derivative containing a piperidine ring, which is a six-membered ring with one nitrogen atom

Preparation Methods

The synthesis of 1-Fluoro-3-(piperidin-3-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-piperidinol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to prevent side reactions and ensure high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield .

Chemical Reactions Analysis

1-Fluoro-3-(piperidin-3-yl)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as hydroxide ions or amines replace the fluorine atom, leading to the formation of new compounds.

    Addition: The compound can undergo addition reactions with electrophiles, such as hydrogen halides, to form halogenated derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Fluoro-3-(piperidin-3-yl)propan-2-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors in the body.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an intermediate in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(piperidin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways in the body. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. The piperidine ring can interact with receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

1-Fluoro-3-(piperidin-3-yl)propan-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can enhance its stability, reactivity, and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H16FNO

Molecular Weight

161.22 g/mol

IUPAC Name

1-fluoro-3-piperidin-3-ylpropan-2-ol

InChI

InChI=1S/C8H16FNO/c9-5-8(11)4-7-2-1-3-10-6-7/h7-8,10-11H,1-6H2

InChI Key

ZIVLSPIBRAZGJR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC(CF)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.